molecular formula C9H10O B1676439 3-Ethylbenzaldehyde CAS No. 34246-54-3

3-Ethylbenzaldehyde

Cat. No. B1676439
CAS RN: 34246-54-3
M. Wt: 134.17 g/mol
InChI Key: LLYXUFQXCNIGDG-UHFFFAOYSA-N
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Description

3-Ethylbenzaldehyde is a chemical compound with the molecular formula C9H10O . It has an average mass of 134.175 Da and a monoisotopic mass of 134.073166 Da .


Molecular Structure Analysis

The molecular structure of 3-Ethylbenzaldehyde consists of 9 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Ethylbenzaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 214.3±19.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.1±3.0 kJ/mol and a flash point of 86.6±7.6 °C .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One of the prominent areas of research involving compounds like 3-ethylbenzaldehyde is in synthetic methodologies, where these compounds serve as key intermediates or starting materials. For example, the development of Cu(OAc)2-catalyzed atmospheric oxidation techniques for the transformation of various benzyl groups into aromatic carbonyl compounds highlights the importance of such aldehydes in synthesizing pharmaceuticals and other aromatic compounds. This process is notable for its environmental friendliness and efficiency, offering a valuable tool for both fundamental research and practical applications (Jian'an Jiang et al., 2014).

Antioxidant Activity Studies

Another significant area of research is the study of natural hydroxybenzaldehydes for their radical scavenging activities. Computational studies, such as those using DFT to compute molecular descriptors, have been instrumental in understanding the antioxidant activity trends of these compounds. Such studies help in the selection of efficient antioxidants for further research and development (N. Nenadis & M. Tsimidou, 2012).

Catalytic Applications

Research on the catalytic applications of aldehydes, including 3-ethylbenzaldehyde, has shown promising results in various chemical reactions. For instance, basic carbons have been used as catalysts in the condensation of benzaldehyde and its derivatives, demonstrating their potential in the synthesis of pharmaceutical intermediates like 1,4-dihydropyridine derivatives, crucial for calcium channel blockers (Elizabeth Perozo-Rondón et al., 2006).

Fluorescent pH Sensors

Developments in chemical sensing technologies have also benefited from research on benzaldehyde derivatives. A notable example is the creation of a highly selective fluorescent pH sensor based on a Schiff base compound derived from benzaldehyde, illustrating the compound's utility in developing tools for biological and chemical analysis (Uday Saha et al., 2011).

Pharmaceutical and Biomedical Applications

In the pharmaceutical and biomedical fields, derivatives of hydroxybenzaldehydes, akin to 3-ethylbenzaldehyde, have shown significant activity. Studies on compounds like 3,4-dihydroxybenzaldehyde have revealed their antimicrobial and antioxidant properties, underscoring the potential of these compounds in developing new therapeutic agents (N. Syafni et al., 2012).

Safety And Hazards

Exposure to 3-Ethylbenzaldehyde may cause irritation or other symptoms, and it is recommended to use a full-face respirator if exposure limits are exceeded . It’s also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

3-Ethylbenzaldehyde has been identified as one of the main volatile organic compounds (VOCs) emitted from chemically synthesized fragrances used in indoor fragrance diffusers . As such, it’s a strong respiratory irritant, and its concentration in indoor environments can significantly increase with lower indoor air change rates . Future research could focus on reducing the emission of such VOCs to improve indoor air quality .

properties

IUPAC Name

3-ethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYXUFQXCNIGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187819
Record name m-Ethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylbenzaldehyde

CAS RN

34246-54-3
Record name 3-Ethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34246-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Ethylbenzaldehyde
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Record name m-Ethylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-ethylbenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-ethylbenzene (25 g) in dry tetrahydrofuran (350 ml) at −70° C. was treated dropwise with n-butyllithium (59 ml of a 2.5M solution in hexanes) and stirred for 1 hour. N,N-Dimethylformamide (30 ml) was added and the solution was stirred at −70° C. for 1 hour and allowed to warm to room temperature. The reaction mixture was partitioned between saturated ammonium chloride solution and ethyl acetate. The organic phase was washed with 1N hydrochloric acid, dried (MgSO4) and evaporated.
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hexanes
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Synthesis routes and methods II

Procedure details

116.5 Gm. of 1,5-diazabicyclo[3.4.0]nonene-5 is added to 107.5 gm. of m-tolualdehyde and 400 gm. of o-carbomethoxybenzyltriphenylphosphonium bromide in 2000 ml. of acetonitrile. The mixture is refluxed briefly then cooled and the solvent removed under vacuum. The residue is dissolved in chloroform and washed with dilute hydrochloric acid, and the solution dried and evaporated. The product is refluxed for 11 hours in a solution of 111 gm. potassium hydroxide in 1,000 ml. of water and 150 ml. of methanol. The solution is cooled and extracted with chloroform. The aqueous solution is acidified with concentrated hydrochloric acid and extracted with chloroform. The extract is dried and evaporated to give 177.5 gm. (91%) of 3'-methylstilbene-2-carboxylic acid (ca. 60:40 cis:trans). Use of m-ethylbenzaldehyde instead of m-tolualdehyde gives a similar yield of 3'-ethylstilbene-2-carboxylic acid.
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1,5-diazabicyclo[3.4.0]nonene-5
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3'-methylstilbene-2-carboxylic acid
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Add a 1 M solution of diisobutylaluminum hydride in toluene (76 mmol) dropwise to a solution of m-ethylbenzonitrile (38 mmol) in toluene (50 mL) under nitrogen in a dry ice-acetone bath. Stir for 30 minutes then add acetic acid (20 mL) dropwise followed by water (100 mL). Stir the reaction for 2 hours. Separate the layers and extract the aqueous with toluene. Dry the combined organic layers over sodium sulfate, and evaporate to give the title compound (4.5 g, 88% yield). 1HNMR (400.43 MHz, CDCl3): δ 9.97 (s, 1H), 7.69-7.66 (m, 2H), 7.46-7.40 (m, 2H), 2.71 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.5 Hz, 3H).
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylbenzaldehyde
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3-Ethylbenzaldehyde
Reactant of Route 3
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3-Ethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethylbenzaldehyde

Citations

For This Compound
140
Citations
JR Cho, MH Lee, CG Park, JH Kim… - Korean journal of …, 2014 - koreascience.kr
… , 4-ethylacetophenone and 3-ethylbenzaldehyde significantly … 4-ethylacetophenone, 3-ethylbenzaldehyde, 3-ethylacetophenone … 하지만 3-ethylbenzaldehyde와 4-ethylacetophenone는 …
Number of citations: 2 koreascience.kr
K Yang, S Zong, Y Zhang, Z Qian, Y Liu… - … applied materials & …, 2019 - ACS Publications
… Around 1590 cm –1 , 3-ethylbenzaldehyde and benzaldehyde could be divided by … of 3-ethylbenzaldehyde, their superimposed peaks are closer to those of pure 3-ethylbenzaldehyde. …
Number of citations: 81 pubs.acs.org
H Pan, Y Lu, C Xiu, H Geng, X Cai, X Sun, Y Zhang… - Scientific Reports, 2015 - nature.com
… butyrate, (Z)-3-hexenyl acetate and 3-ethylbenzaldehyde. At least three of these volatiles were present in all of … 3-ethylbenzaldehyde was recorded from only three plant species (Fig. 1). …
Number of citations: 53 www.nature.com
S Hou, DA Wojtalewicz… - Proceeding of …, 2011 - researchportal.murdoch.edu.au
… Other detected products included benzaldehyde, naphthalene, 3ethylbenzaldehyde, 1-chloro-4-ethynylbenzene and benzofuran. The results indicative the formation of mono to acta …
Number of citations: 2 researchportal.murdoch.edu.au
HA Shah, RC Shah - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
Shah, J., 1938, 1067) and obtained methyl 2: 4-dihydroxy-3-formyl-5-ethylbenzoate. The constitution of the aldehydo-ester follows by analogy with the aldehydo-ester obtained from …
Number of citations: 2 pubs.rsc.org
WH Cheng, YC Chen, SY Shih - Atmosphere, 2023 - mdpi.com
… glycol, and 3-ethylbenzaldehyde. Notably, … , 3-ethylbenzaldehyde is an irritant to the skin, eyes, and respiratory tract [26]. The threshold limit on the concentration of 3-ethylbenzaldehyde …
Number of citations: 0 www.mdpi.com
Z Zhang, Y Wu, Q Liu, G Zhao, L Wei, C Zhang… - Food Research …, 2023 - Elsevier
… Ten new species of 1-heptanol, 3-ethylbenzaldehyde, 2,2-dimethylpentanal, hexanoic acid, 3-heptanone, 2,5-heptanedione, 2-ethylfuran, 2-propylfuran, 2-ethynylpyridine, 1,2,4,5-…
Number of citations: 0 www.sciencedirect.com
SC de Sa, MM de Souza, RS Peres… - Progress in Organic …, 2017 - Elsevier
Intumescent coatings have been presented as a great choice for the protection of steel structures against fire due to their ability to provide thermal insulation of the metal substrate by the …
Number of citations: 39 www.sciencedirect.com
S Hou, JC Mackie, EM Kennedy, BZ Dlugogorski - Procedia Engineering, 2013 - Elsevier
… Other products included benzaldehyde, naphthalene, 3ethylbenzaldehyde, 1-chloro-4-ethynylbenzene and benzofuran. Gaseous species such as CO, CO2 and HCl were detected and …
Number of citations: 8 www.sciencedirect.com
A Di Francesco, J Zajc, N Gunde-Cimerman… - World Journal of …, 2020 - Springer
… pullulans produced higher amounts of 3-ethylbenzaldehyde, γ-cadinene, and ethyl … each detected compounds except for butyrolactone, 3-ethylbenzaldehyde, and γ-cadinene. …
Number of citations: 28 link.springer.com

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